molecular formula C8H14ClF2N B6223854 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2763777-06-4

1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No. B6223854
CAS RN: 2763777-06-4
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-Difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride (DFCMA-HCl) is an organic compound with a variety of scientific applications. It is a cyclic amine, with a cyclobutan ring structure, and a difluorocyclopropylmethyl group attached to the nitrogen atom. DFCMA-HCl is widely used in laboratory experiments, due to its unique properties and its ability to form stable complexes with a number of different molecules. It has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry.

Scientific Research Applications

1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride has been used in a variety of scientific research applications. In drug design, it has been used as a model compound to study the interactions between drugs and their targets. It has also been used in organic synthesis, as a starting material for the synthesis of a variety of other compounds. In biochemistry, it has been used as a probe to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride is not fully understood. It is believed that the difluorocyclopropylmethyl group is responsible for its ability to bind to a variety of targets, including enzymes and other proteins. The hydrochloride group is thought to be responsible for its solubility in aqueous solutions, allowing it to be used in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride have not been extensively studied. It is believed to have a variety of effects on enzymes and other proteins, but its exact mechanism of action is not yet known. It is also believed to have some effects on the nervous system, but these effects have not been extensively studied.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride in laboratory experiments is its ability to form stable complexes with a variety of molecules. This makes it an ideal starting material for a variety of organic synthesis reactions. Additionally, it is relatively easy to synthesize, and can be obtained in relatively pure form. The main limitation of using 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride in laboratory experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in some experiments, and can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research into its use in drug design and organic synthesis could be beneficial. It could also be used as a tool to study the structure and function of enzymes and other proteins. Finally, further research into its solubility in aqueous solutions could help to optimize its use in laboratory experiments.

Synthesis Methods

The synthesis of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride is relatively straightforward and can be accomplished using a variety of methods. In general, the synthesis involves the reaction of a cyclobutan-1-amine with a difluorocyclopropylmethyl group, followed by the addition of hydrochloric acid. The reaction can be carried out in a variety of solvents, including dichloromethane, ethyl acetate, and toluene. The reaction typically requires a catalyst, such as a Lewis acid, and can be carried out at room temperature or slightly elevated temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with 2,2-difluorocyclopropanemethanol followed by reductive amination with ammonia.", "Starting Materials": [ "Cyclobutanone", "2,2-difluorocyclopropanemethanol", "Ammonia", "Hydrochloric acid", "Sodium cyanoborohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with 2,2-difluorocyclopropanemethanol in the presence of hydrochloric acid and methanol to form 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-ol.", "Step 2: The resulting alcohol is then reacted with ammonia in the presence of sodium cyanoborohydride and methanol to form 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride.", "Step 4: The product is isolated by filtration and washed with diethyl ether." ] }

CAS RN

2763777-06-4

Product Name

1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride

Molecular Formula

C8H14ClF2N

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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